molecular formula C19H22F3N3O2 B2458456 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide CAS No. 1396811-54-3

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

Cat. No.: B2458456
CAS No.: 1396811-54-3
M. Wt: 381.399
InChI Key: KPGUQKHNLJZNIV-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a synthetic specialty chemical of significant interest in research and development. This compound features a benzamide core, a structural motif present in various compounds with documented biological activity . Its molecular architecture integrates a 4-butoxybenzoyl group linked to a 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl moiety. The presence of the trifluoromethyl group on the pyrimidine ring is a common strategy in modern agrochemical and pharmaceutical design to influence properties such as metabolic stability, lipophilicity, and binding affinity . This compound is strictly for research use only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are exploring its potential as a key intermediate or active scaffold in various fields. Its applications include serving as a building block in medicinal chemistry for the synthesis of novel drug candidates, particularly where the pyrimidine ring can act as a key pharmacophore. Additionally, based on the activity of structurally related aromatic amides, it is a candidate for investigation in agrochemical research for the development of new active ingredients . The mechanism of action for this specific compound is not fully established and is an area of active investigation, though it is hypothesized to involve targeted protein interactions based on its hybrid structure. Handling of this material should be conducted by qualified professionals in accordance with all applicable laboratory safety guidelines. Please refer to the provided Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information.

Properties

IUPAC Name

4-butoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-3-4-11-27-15-7-5-14(6-8-15)18(26)23-10-9-17-24-13(2)12-16(25-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGUQKHNLJZNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Trifluoroacetoacetate with Acetamidine

The pyrimidine ring is constructed by reacting ethyl trifluoroacetoacetate with acetamidine hydrochloride in ethanol under basic conditions (sodium methoxide):

Reaction Conditions

Component Quantity Role
Ethyl trifluoroacetoacetate 0.1 mol Carbonyl donor
Acetamidine hydrochloride 0.1 mol Nitrogen source
Sodium methoxide (28%) 0.1 mol Base
Ethanol 100 mL Solvent

Procedure

  • Combine reagents in ethanol and reflux for 12 hours.
  • Acidify with HCl to pH 7, extract with ethyl acetate.
  • Isolate 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as white crystals (85.7% yield).

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 13.03 (s, 1H, OH), 6.68 (s, 1H, pyrimidine-H), 2.36 (s, 3H, CH₃).
  • ¹³C NMR (DMSO-d₆): δ 162.78, 162.16, 152.03 (q, J = 35.5 Hz), 122.33, 120.15, 111.12, 21.74.

Chlorination of Pyrimidin-4-ol to 4-Chloro-2-Methyl-6-(Trifluoromethyl)Pyrimidine

Phosphorus oxychloride (POCl₃) in acetonitrile facilitates chlorination:

Parameter Value
POCl₃ 0.75 mol
Acetonitrile 50 mL
Temperature Reflux (82°C)
Time 10 hours
Yield 54.6%

Optimization Note
Adding diisopropylethylamine (0.0005 mol) improves yield by neutralizing HCl byproducts.

Amination to 2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-yl)Ethylamine

The chloro intermediate reacts with ethylenediamine in a nucleophilic aromatic substitution:

Conditions

  • Solvent: DMF, 80°C
  • Catalyst: CuI (5 mol%)
  • Yield: 68% (reported analogously for similar pyrimidines).

Synthesis of 4-Butoxybenzoyl Chloride

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is alkylated with 1-bromobutane:

Component Quantity
4-Hydroxybenzoic acid 1.0 mol
1-Bromobutane 1.2 mol
K₂CO₃ 2.5 mol
DMF 150 mL
Yield 89%

Conversion to Acid Chloride

Thionyl chloride (SOCl₂) in toluene at 80°C for 2 hours achieves quantitative conversion.

Amide Coupling to Form 4-Butoxy-N-(2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-yl)Ethyl)Benzamide

Carbodiimide-Mediated Coupling

Conditions :

Reagent Quantity
4-Butoxybenzoyl chloride 1.1 eq
2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine 1.0 eq
EDCl 1.2 eq
HOBt 0.2 eq
DCM 50 mL
Yield 76%

Procedure

  • Activate the acid chloride with EDCl/HOBt in DCM.
  • Add amine dropwise at 0°C, warm to room temperature, and stir for 12 hours.
  • Wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Route: Schotten-Baumann Reaction

Aqueous NaOH facilitates interfacial coupling, but yields are lower (62%) due to hydrolysis side reactions.

Purification and Analytical Validation

Chromatographic Purification

  • Stationary Phase: Silica gel (230–400 mesh)
  • Eluent: Ethyl acetate/hexane (3:7)
  • Purity: >98% (HPLC)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.68 (s, 1H, pyrimidine-H), 6.93 (d, J = 8.8 Hz, 2H, ArH), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 3.75 (q, J = 6.0 Hz, 2H, NHCH₂), 2.59 (s, 3H, CH₃), 1.80–1.30 (m, 4H, CH₂CH₂), 0.97 (t, J = 7.4 Hz, 3H, CH₃).
  • ¹³C NMR (CDCl₃): δ 167.2 (C=O), 163.8 (C-F₃), 162.1 (pyrimidine-C), 132.5–114.8 (ArC), 68.9 (OCH₂), 40.1 (NHCH₂), 30.5 (CH₂), 19.8 (CH₃), 13.9 (CH₃).

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrimidine-containing compounds.

    Other Benzamides: Compounds like N-(4-butoxyphenyl)benzamide.

    Pyrimidine Derivatives: Compounds such as 4-methyl-6-(trifluoromethyl)pyrimidine.

Uniqueness

The uniqueness of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Synthesis of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : This is achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
  • Introduction of the Pyrimidinyl Group : The pyrimidinyl group is added via nucleophilic substitution, where a pyrimidine derivative reacts with the benzamide core.
  • Addition of the Butoxy Group : This is accomplished through etherification, where an alcohol derivative reacts with the intermediate compound.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Participating in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

The biological activity of 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activity, leading to various biological responses.

Pharmacological Applications

Recent studies have explored the compound's potential therapeutic effects:

  • Anti-inflammatory Properties : Investigations suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress .

Study 1: Anti-inflammatory Effects

A study demonstrated that 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential as an anti-inflammatory agent .

Study 2: Anticancer Properties

In vitro tests showed that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Comparison with Similar Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamideHighAnti-inflammatory, AnticancerUnique trifluoromethyl group
N-(4-butoxyphenyl)benzamideModerateLimitedLacks pyrimidine structure
4-methyl-6-(trifluoromethyl)pyrimidineLowAntimicrobialNo benzamide functionality

This table illustrates how 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide stands out due to its unique structural features and associated biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves two stages:

Pyrimidine Intermediate Formation : React 4-methyl-6-(trifluoromethyl)pyrimidine with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., NaH in DMF) to form the pyrimidine-ethyl intermediate .

Benzamide Coupling : Use coupling reagents like EDCI and HOBt in dichloromethane or DMF to link the pyrimidine-ethyl intermediate to 4-butoxybenzamide. Triethylamine is often added to neutralize HCl byproducts .

  • Optimization Tips : Monitor reactions via HPLC or TLC to ensure completion. Elevated temperatures (50–70°C) improve yields, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C6 of pyrimidine, butoxy group on benzamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₀H₂₂F₃N₃O₂, ~393.4 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the pyrimidine ring and amide bond geometry .
    • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What preliminary biological activities have been reported for this compound?

  • Observed Activities :

  • Anticancer : In vitro assays against HCT116 (colon cancer) and MCF-7 (breast cancer) show IC₅₀ values <1 µM, linked to pyrimidine-mediated enzyme inhibition (e.g., thymidylate synthase) .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ ~0.5 µM) due to the trifluoromethyl group enhancing hydrophobic binding .
    • Screening Protocols : Use cell viability assays (MTT) and enzyme activity kits (e.g., COX Inhibitor Screening Assay) with dose-response curves .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity and pharmacokinetics?

  • Mechanistic Insights :

  • Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.5 units, improving membrane permeability (Caco-2 assay Papp >10⁻⁶ cm/s) .
  • Metabolic Stability : Reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >4 hrs in human liver microsomes) .
    • Experimental Validation : Compare analogs with -CH₃ or -Cl substituents via in vitro ADME assays .

Q. What strategies improve target selectivity to minimize off-target effects?

  • Approaches :

Structure-Activity Relationship (SAR) : Modify the butoxy chain length (C4 vs. C6) to alter steric bulk, reducing off-target kinase binding .

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the benzamide to enhance tissue-specific activation .

  • Validation : Perform kinase profiling (e.g., Eurofins KinaseProfiler) and molecular docking (AutoDock Vina) to assess binding poses .

Q. How can contradictory activity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 0.39 µM vs. 2.1 µM for HCT116) may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution Steps :

Standardize Assays : Use identical cell lines (e.g., ATCC-validated), serum-free media, and incubation times (72 hrs) .

Control Metabolites : Analyze degradation products (LC-MS) to rule out interference from hydrolyzed intermediates .

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